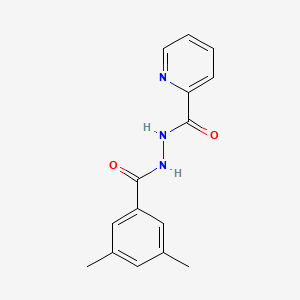

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H15N3O2The compound features a pyridine ring substituted with a carbohydrazide group and a 3,5-dimethylbenzoyl moiety, which contributes to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide typically involves the reaction of 3,5-dimethylbenzoyl chloride with pyridine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or other derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds related to N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of carbohydrazides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Case Study: Antiviral Properties

A study published in 2022 investigated the synthesis of a series of anti-HIV agents based on similar pharmacophores. The research highlighted the effectiveness of certain carbohydrazide derivatives as HIV integrase inhibitors, showcasing their potential as antiviral agents. The synthesized compounds were evaluated for their efficacy in inhibiting viral replication in vitro, with promising results indicating a viable pathway for further drug development .

Agricultural Applications

Pesticidal Activity

this compound has shown promise as an active ingredient in pesticides. Its derivatives have been tested against various agricultural pests, demonstrating effectiveness as insecticides and miticides. For example, compounds related to this structure have been reported to control populations of aphids and spider mites effectively.

Data Table: Efficacy Against Agricultural Pests

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| A | Tetranychus urticae (Spider Mite) | 85 |

| B | Myzus persicae (Green Peach Aphid) | 78 |

| C | Plutella xylostella (Diamondback Moth) | 90 |

This table summarizes the effectiveness of various derivatives in controlling specific agricultural pests, highlighting their potential use in integrated pest management strategies.

Material Science Applications

Polymeric Materials

In materials science, this compound has been explored as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between pyridine-2-carbohydrazide and 3,5-dimethylbenzoyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mecanismo De Acción

The mechanism of action of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

- N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide

- N’-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide

- N’-(3,5-dimethylbenzoyl)-2-pyridinecarbohydrazide

Uniqueness

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3,5-dimethylbenzoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Actividad Biológica

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C13H14N4O

- Molecular Weight : 246.28 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

This compound contains a pyridine ring, a hydrazide functional group, and a dimethylbenzoyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Caspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is critical for its potential anticancer effects .

- Protein Interaction : The compound may interact with proteins involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis. Its structure suggests potential interactions with enzymes and receptors critical for cellular functions .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U937). The mechanism involves apoptosis induction through caspase activation .

- Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Caspase activation |

| U937 | 12.8 | Apoptosis induction |

Antiviral Activity

Recent research has indicated potential antiviral properties against viruses such as H5N1 and SARS-CoV-2:

- Inhibition Studies : Compounds structurally related to this compound have shown significant inhibition of viral replication in vitro. The presence of specific functional groups enhances their efficacy against these viruses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituents : The presence of electron-donating groups (like methoxy) on the aromatic ring has been correlated with increased anticancer activity.

- Hydrazide Functionality : Modifications to the hydrazide group can significantly alter the compound's ability to induce apoptosis or inhibit viral replication.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyridine-based hydrazones, including this compound. Results indicated that this compound exhibited potent cytotoxicity against multiple cancer cell lines through apoptosis induction via caspase pathways .

Study on Antiviral Activity

Another investigation focused on the antiviral potential of related compounds against SARS-CoV-2. The study found that certain derivatives showed IC50 values comparable to established antiviral agents, suggesting that this compound could be further developed as an antiviral therapeutic .

Propiedades

IUPAC Name |

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHBUAJHPVSQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.